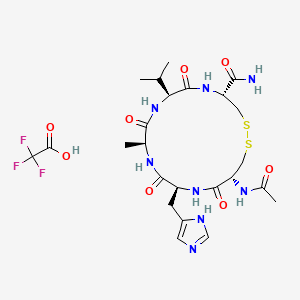

ADH-1 trifluroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

ADH-1 trifluoroacetate is a synthetic compound recognized for its role as an antagonist of N-cadherin, a protein crucial for cell adhesion. By inhibiting N-cadherin-mediated interactions, ADH-1 trifluoroacetate disrupts cell adhesion, which is particularly significant in cancer biology. This compound has demonstrated potential anti-tumor and anti-angiogenic properties, making it a focus of research in oncology and related fields .

- Oxidation: Formation of disulfide bonds between cysteine residues.

- Reduction: Cleavage of disulfide bonds to yield free thiol groups.

- Substitution: Modifications at amino acid side chains.

Common reagents and conditions for these reactions include:

- Oxidation: Hydrogen peroxide or iodine under mild conditions.

- Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

- Substitution: Various protecting groups and deprotecting agents used in peptide synthesis.

The major products from these reactions typically involve modified peptide structures, such as cyclic peptides with either intact or cleaved disulfide bonds.

ADH-1 trifluoroacetate exhibits significant biological activity by targeting N-cadherin. Its mechanism of action involves disrupting cell-cell adhesion, which can lead to reduced motility and increased apoptosis in cancer cells. This inhibition also influences various signaling pathways related to cell survival and proliferation, contributing to its anti-tumor effects .

The synthesis of ADH-1 trifluoroacetate generally employs solid-phase peptide synthesis techniques, followed by cyclization and purification steps. The specific peptide sequence includes N-acetyl-cysteine-histidine-alanine-valine-cysteine, with a notable disulfide bond between the cysteine residues. In industrial settings, the synthesis would involve optimizing reaction conditions—such as temperature, pH, and solvent systems—to enhance yield and purity. Automated peptide synthesizers and high-performance liquid chromatography are crucial for purification processes .

ADH-1 trifluoroacetate has diverse applications across several fields:

- Chemistry: Serves as a model compound for studying peptide synthesis and cyclization.

- Biology: Investigated for its role in inhibiting cell adhesion and motility, particularly in cancer research.

- Medicine: Explored as a potential therapeutic agent due to its anti-tumor and anti-angiogenic properties.

- Industry: Utilized in developing peptide-based drugs and as a tool in drug discovery initiatives .

Research on ADH-1 trifluoroacetate has focused on its interactions with N-cadherin and the subsequent effects on cellular behavior. Studies have shown that this compound effectively blocks collagen I-mediated changes in pancreatic cancer cells, significantly preventing induced cell motility. These findings underscore its potential utility in therapeutic contexts aimed at inhibiting cancer progression .

Several compounds share similarities with ADH-1 trifluoroacetate, particularly concerning their roles as N-cadherin antagonists or their structural characteristics. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| ADH-1 trifluoroacetate | Cyclic peptide | N-cadherin antagonist | Disrupts cell adhesion; significant anti-tumor activity |

| Exherin | Peptide | N-cadherin antagonist | Similar mechanism; used in clinical trials for cancer |

| Sodium trifluoroacetate | Salt of trifluoroacetic acid | Source of trifluoromethylation | Primarily used as a reagent rather than an anti-cancer agent |

| Trifluoroacetic anhydride | Anhydride | Reagent for organic synthesis | Used in the preparation of various fluorinated compounds |

ADH-1 trifluoroacetate stands out due to its specific targeting of N-cadherin and its direct implications for cancer therapy, differentiating it from other similar compounds that may not exhibit the same level of biological activity or therapeutic potential .

The synthesis of ADH-1 trifluoroacetate employs solid-phase peptide synthesis methodologies that require careful optimization to achieve high purity and yield [7]. The linear precursor peptide is assembled using standard Fmoc-based chemistry, where sequential amino acid coupling and deprotection cycles build the desired sequence on a solid support resin [8] [7].

Coupling Efficiency Enhancement

Optimal coupling conditions utilize high-efficiency uronium or phosphonium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), or HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxide) [9] [10]. These reagents, when combined with N,N-diisopropylethylamine as a base, provide efficient activation of amino acid carboxyl groups while minimizing racemization [9] [10]. Coupling reactions are typically conducted for 30-60 minutes at temperatures ranging from room temperature to 70°C, with elevated temperatures employed to overcome aggregation-related coupling difficulties [9] [10].

Deprotection Optimization

The removal of Fmoc protecting groups utilizes optimized base solutions, most commonly 20% piperidine in N,N-dimethylformamide [11]. Alternative deprotection reagents including 4-methylpiperidine and piperazine have demonstrated comparable efficiency while offering reduced toxicity profiles [11]. Deprotection times range from 3-20 minutes depending on the specific amino acid sequence and the tendency for aggregation [11]. The two-step mechanism of Fmoc removal involves initial formation of a dibenzofulvene adduct followed by nucleophilic attack, requiring careful control of reaction conditions to prevent side reactions such as aspartimide formation [11].

Aggregation Mitigation Strategies

Peptide aggregation during synthesis represents a significant challenge that can result in incomplete coupling and reduced product quality [12] [13]. Several strategies have been developed to overcome aggregation effects. The use of low-substitution resins (0.2-0.7 mmol/g) reduces steric crowding and intermolecular interactions [13]. Chaotropic additives such as lithium chloride, sodium perchlorate, or potassium thiocyanate can be incorporated to disrupt hydrogen bonding networks [12]. Alternative solvents including N-methylpyrrolidone or dimethyl sulfoxide additions to N,N-dimethylformamide enhance peptide solvation [12]. Temperature elevation during coupling reactions provides increased molecular motion that helps overcome aggregation effects [14] [15].

Cyclization Strategies for Disulfide Bond Formation

The formation of the intramolecular disulfide bridge in ADH-1 represents a critical step that determines both the structural integrity and biological activity of the final product [16] [17] [18]. The cyclization process typically occurs after assembly of the linear peptide precursor and involves oxidative coupling of the two terminal cysteine residues.

Oxidative Cyclization Methods

Air oxidation represents the most commonly employed method for disulfide bond formation, conducted under dilute conditions (0.1-1.0 mM peptide concentration) at slightly basic pH (8.0-8.5) to favor intramolecular over intermolecular oxidation [16] [17]. The reaction proceeds through formation of thiyl radicals that subsequently combine to form the disulfide linkage. Alternative oxidation methods include the use of iodine as an oxidizing agent, which provides more controlled reaction kinetics but requires careful stoichiometric control to prevent over-oxidation [17] [18].

Controlled Cyclization Approaches

More sophisticated cyclization strategies employ orthogonally protected cysteine residues that allow for selective formation of specific disulfide bonds [16]. This approach utilizes different protecting groups such as acetamidomethyl and tert-butylthiol on the cysteine residues, enabling sequential deprotection and oxidation steps. Such methods provide enhanced control over the cyclization process and reduce the formation of incorrect disulfide isomers [16] [17].

One-Pot Cyclization Methodologies

Recent advances in disulfide-driven cyclization have enabled one-pot synthesis approaches that combine peptide assembly and cyclization on the solid phase [17]. These methods utilize sulfenylation of protected cysteine residues followed by disulfide ligation between thiols and 3-nitro-2-pyridinesulfenyl-protected cysteine-containing peptide resins. The process incorporates subsequent intramolecular amide bond formation promoted by silver ions, followed by deprotection and purification [17].

Purification Methodologies (HPLC, Chromatographic Techniques)

The purification of ADH-1 trifluoroacetate requires sophisticated chromatographic approaches to achieve the high purity levels necessary for analytical and biological applications [19] [20] [21]. High-performance liquid chromatography represents the primary separation technique, with reversed-phase methods being most commonly employed.

Reversed-Phase HPLC Optimization

Reversed-phase high-performance liquid chromatography utilizes the differential hydrophobic interactions between peptides and the stationary phase to achieve separation [19] [22]. The mobile phase typically consists of water (Solvent A) and acetonitrile (Solvent B), with 0.1% trifluoroacetic acid added as an ion-pairing reagent to improve peak symmetry and retention of basic peptides [19] [22]. C18 columns with appropriate particle sizes (typically 5-10 μm for preparative applications) provide optimal separation efficiency.

Gradient elution conditions require careful optimization based on the hydrophobicity of the target peptide and associated impurities. Typical gradients employ shallow slopes of 1-4% acetonitrile per minute over 20-minute time periods, with flow rates of 1.0 mL/min for analytical applications [22]. The retention time and optimal gradient conditions are determined through initial broad gradient screening (20-90% acetonitrile) followed by refinement around the elution conditions of the target peptide [22].

Advanced Separation Strategies

Elevated temperature reversed-phase high-performance liquid chromatography has emerged as an effective approach for improving separation efficiency and reducing analysis time [23]. Operating temperatures of 40-80°C can enhance mass transfer kinetics and reduce mobile phase viscosity, leading to improved peak resolution and reduced back pressure. However, temperature elevation requires careful consideration of peptide stability and potential thermal degradation.

Step gradient approaches have demonstrated particular utility for challenging peptide separations where linear gradients fail to achieve adequate resolution [24]. These methods involve discrete changes in mobile phase composition rather than continuous gradients, allowing for enhanced separation of closely eluting impurities. The step gradient design utilizes software optimization tools that analyze initial linear gradient results to design optimal step conditions [24].

Multi-Modal Chromatographic Approaches

Ion-exchange chromatography provides complementary separation mechanisms based on charge differences between the target peptide and impurities [20]. This approach is particularly valuable for separating charge variants resulting from deamidation, oxidation, or incomplete deprotection reactions. Size-exclusion chromatography serves as an additional orthogonal separation method for detecting and removing aggregated forms of the peptide that may form during synthesis or storage [20].

Mass Spectrometric Verification of Molecular Integrity

Mass spectrometry provides the most definitive analytical approach for confirming the molecular weight, structural integrity, and sequence identity of ADH-1 trifluoroacetate [25] [26] [27]. Multiple mass spectrometric techniques are employed in combination to provide comprehensive characterization.

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry represents the primary method for molecular weight determination of peptides [26] [28]. The technique converts peptides from liquid phase to gaseous ions through application of high voltage (2-4 kV) to a flowing liquid stream, generating highly charged droplets that evaporate to yield peptide ions [26] [28]. The mass accuracy of modern electrospray ionization systems typically exceeds 2 parts per million, providing sufficient precision to distinguish between the target peptide and potential impurities [27].

For ADH-1 trifluoroacetate with its disulfide bridge, electrospray ionization mass spectrometry can readily distinguish between the cyclic product (molecular weight 684.71) and the linear precursor, which differs by 2 mass units due to the absence of the disulfide bond [18] [27]. High-resolution mass spectrometers with resolving power greater than 10,000 provide the necessary mass accuracy for such determinations [29].

Tandem Mass Spectrometry for Sequence Confirmation

Tandem mass spectrometry provides definitive sequence confirmation through collision-induced dissociation of the molecular ion [25] [26] [30]. The fragmentation process preferentially cleaves amide bonds to generate series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus) that collectively provide amino acid sequence information [30]. For cyclic peptides like ADH-1, the presence of the disulfide bridge may limit fragmentation patterns, but sufficient sequence-informative ions are typically observed to confirm the peptide identity [18] [27].

Advanced fragmentation methods including higher-energy collision dissociation produce extensive arrays of y-ions and shorter b-ions, with enhanced cleavages adjacent to hydrophobic amino acids [30]. The resulting fragmentation patterns are compared against theoretical spectra generated from the expected sequence to provide statistical confidence in peptide identification [25] [26].

Matrix-Assisted Laser Desorption/Ionization Analysis

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers an alternative ionization method particularly suited for peptide analysis [31] [32]. The technique utilizes co-crystallization of the peptide with a matrix compound (commonly α-cyano-4-hydroxycinnamic acid) followed by laser desorption to generate gaseous ions. This approach typically produces singly charged ions, simplifying spectral interpretation and providing accurate molecular weight determination [31] [32].

The high mass accuracy and resolution of modern matrix-assisted laser desorption/ionization time-of-flight instruments enable detection of subtle mass differences arising from post-translational modifications, oxidation, or deamidation reactions that may occur during synthesis or storage [25] [33]. Combined with liquid chromatography separation, this approach can detect and quantify peptide impurities at levels below 1% of the main component [31] [32].

Structural Integrity Assessment

Beyond molecular weight confirmation, mass spectrometry provides crucial information about structural integrity through examination of fragmentation patterns and isotope distributions [34]. The presence of the disulfide bridge in ADH-1 can be confirmed through reduction experiments using dithiothreitol or tris(2-carboxyethyl)phosphine, which cleave the disulfide bond and produce a mass shift of 2 daltons [18]. Comparison of fragmentation patterns between the oxidized and reduced forms provides definitive evidence for disulfide bond presence and correct cyclization [18].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Other CAS

1135237-88-5

Wikipedia

Dates

[2]. Yarom N, et al. Phase I clinical trial of Exherin (ADH-1) in patients with advanced solid tumors. Curr Clin Pharmacol. 2013 Feb 1;8(1):81-8.